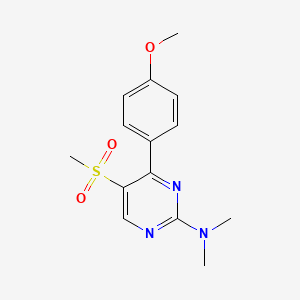

4-(4-甲氧基苯基)-N,N-二甲基-5-(甲磺酰基)-2-嘧啶胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine" is a pyrimidine derivative, which is a class of compounds that have shown a variety of biological activities. Pyrimidines are heterocyclic aromatic organic compounds, similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. They are important constituents of nucleic acids, one of the key elements of life, and have applications in pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, 2,4-diamino-6-hydroxypyrimidines can be alkylated or cyclized to introduce different substituents at the C5 position, as described in the synthesis of antiviral agents . Similarly, the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine, which shares some structural similarities with the compound , involves the use of sulfur urea and diethyl malonate, indicating that sulfonation and methoxylation are key steps in the synthesis of such compounds . The Mitsunobu reaction is another method used to introduce arylaminomethyl groups into the pyrimidine ring, which could be adapted for the synthesis of N,N-dimethylated pyrimidines .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using experimental techniques such as X-ray crystallography and supported by theoretical methods like density functional theory (DFT) calculations. For example, the structure of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones has been characterized using these methods, revealing the existence of the compounds in the hydrazone tautomeric form . These techniques can provide insights into the geometrical parameters and stability of the molecule, which are crucial for understanding the chemical behavior of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. The thermal rearrangement of methoxypyrimidines to give N-methyl-2-oxopyrimidines indicates that methoxy groups on the pyrimidine ring can be reactive under certain conditions . Additionally, the reactivity of the methylsulfonyl group can be inferred from the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, where the ethylthio group is oxidized to an ethylsulfonyl group . These reactions are important for modifying the chemical structure and properties of pyrimidine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their functional groups. The presence of methoxy, dimethylamino, and methylsulfonyl groups can affect the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds or interact with biological targets. The antiviral activity of some pyrimidine derivatives, as well as their cytostatic properties, suggests that these compounds can interact with biological systems, which is likely a result of their chemical properties .

科学研究应用

新型可溶性氟化聚酰胺的合成和性质

肖玲柳等人(2013 年)的一项研究深入探讨了含有吡啶和三氟甲基苯基基团的新型二胺的合成。这些化合物用于制备具有吡啶和砜部分的氟化聚酰胺。这些聚合物在各种有机溶剂中表现出卓越的溶解性、高热稳定性,并且可以铸造成透明、柔韧和坚固的薄膜。它们的低介电常数和吸湿率以及高透明度表明它们在电子和光学应用中具有潜在用途 (Liu et al., 2013)。

4-((E)-2-{3-[(3-{(E)-2-[4-(甲氧羰基)苯基]-1-重氮基}-5,5-二甲基六氢-1-嘧啶基)甲基]-5,5-二甲基六氢-1-嘧啶基-1-重氮基}苯甲酸甲酯

合成了该化合物并分析了其晶体结构,展示了嘧啶基衍生物在结构化学中的复杂性和多功能性。由范德华相互作用控制的独特晶体堆积展示了开发新型分子结构的潜力 (Moser et al., 2005)。

嘧啶基砜和亚砜的形成和反应性

D. J. Brown 和 P. W. Ford(1967 年)的研究探索了以前未知的源自嘧啶的砜和亚砜,展示了它们的合成和反应性。这些化合物表现出一系列亲核取代反应,为合成有机化学中的进一步化学转化和应用提供了基础 (Brown & Ford, 1967)。

4,6-二甲氧基-2-甲磺酰基嘧啶的合成

刘彩波(2005 年)报道了 4,6-二甲氧基-2-甲磺酰基嘧啶的合成,强调了其作为新型农药开发中间体的意义。这突出了此类化合物在农化工业中的作用,为害虫防治提供了一种绿色创新的方法 (Liu Cai-bo, 2005)。

环碳上芳基取代对噻鎓离子反应性的影响

Giuseppe Capozzi 等人(1980 年)研究了芳基取代对噻鎓离子反应性的影响,展示了分子结构和化学反应性之间的复杂关系。这项工作提供了对设计和合成具有定制反应性特征的分子系统的见解 (Capozzi et al., 1980)。

安全和危害

属性

IUPAC Name |

4-(4-methoxyphenyl)-N,N-dimethyl-5-methylsulfonylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O3S/c1-17(2)14-15-9-12(21(4,18)19)13(16-14)10-5-7-11(20-3)8-6-10/h5-9H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZYVIRVBKYLMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)C2=CC=C(C=C2)OC)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-methoxyphenyl)-N,N-dimethyl-5-(methylsulfonyl)-2-pyrimidinamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-4-fluoro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2553287.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[(4,4-dimethyl-1,3-oxazolidin-3-yl)sulfonyl]benzamide](/img/structure/B2553293.png)

![1-hydroxy-1H,2H,4H,5H,6H,7H,7aH-1lambda5-phospholo[3,2-c]pyridin-1-one hydrochloride](/img/structure/B2553295.png)

![N-(cyanomethyl)-2-{[5-(N-cyclopropylacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2553297.png)

![N-(2-ethoxyphenyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2553298.png)

![N-isopropyl-1-[4-(4-methoxyphenyl)piperazin-1-yl]isoquinoline-7-carboxamide](/img/structure/B2553302.png)